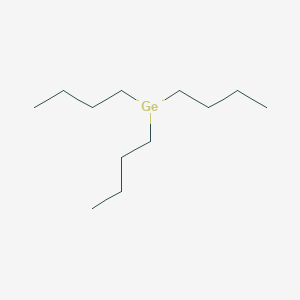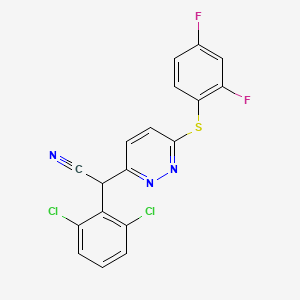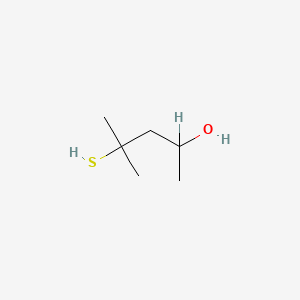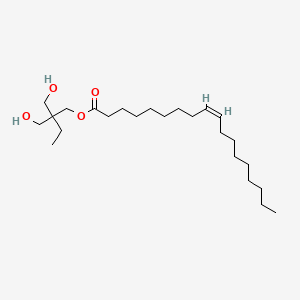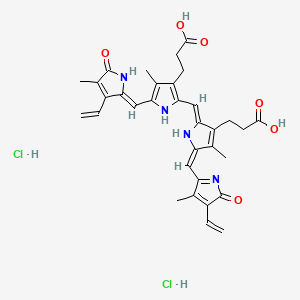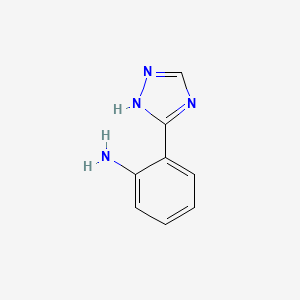
2-(1H-1,2,4-triazol-5-yl)aniline
Overview
Description
“2-(1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the CAS Number: 6219-58-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-(1H-1,2,4-triazol-5-yl)aniline .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-5-yl)aniline”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for “2-(1H-1,2,4-triazol-5-yl)aniline” is 1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group.Physical And Chemical Properties Analysis
“2-(1H-1,2,4-triazol-5-yl)aniline” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
-
Anticancer Agents
- Field: Medicinal Chemistry
- Application: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
-
Broad Therapeutic Applications
- Field: Molecular Biosciences
- Application: Both 1,2,3- and 1,2,4-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- Method: Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
- Results: These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
-
Antifungal Activity
- Field: Agricultural Science
- Application: The combination of tacrolimus with substances of agricultural importance and two novel triazoles, including 2-(1H-1,2,4-triazol-5-yl)aniline, has been investigated to enhance antifungal activity .
- Method: The impact of dosage on inhibition was characterized .
- Results: The study aimed to choose more eco-friendly substances .
-
Antibacterial and Antifungal Agents
- Field: Medicinal Chemistry
- Application: Several 1,2,3-triazoles have proven to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
- Method: The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
- Results: These compounds have shown significant potential in various fields .
-
Inhibition of Cancer Cell Proliferation
- Field: Cancer Research
- Application: Certain compounds, including 2 and 14, have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
- Method: The cytotoxic effects of these compounds were evaluated against normal cells (RPE-1) compared with doxorubicin .
- Results: The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells .
-
Enhancement of Antifungal Activity
- Field: Agricultural Science
- Application: The calcineurin inhibitor tacrolimus has been used in combination with the commercial fungicides cyproconazole and hymexazol, as well as with two earlier reported novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines, against the fungi Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum and the oomycete Phytophthora infestans .
- Method: When tacrolimus was added in a concentration range from 0.25 to 25 mg/L to the tested antifungals (at a fixed concentration of 25 or 50 mg/L), the inhibitory activities were distinctly enhanced .
- Results: Triazole derivative 5, (2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline), was revealed as a potent inhibitor of chitin deacetylases (CDA) of Aspergillus nidulans and A. niger .
-
Drug Discovery and Organic Synthesis
- Field: Organic Chemistry
- Application: 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method: The structural characteristics of 1,2,3-triazoles allow them to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
- Results: These compounds have shown significant potential in various fields .
-
Antibacterial and Antifungal Agents
- Field: Medicinal Chemistry
- Application: Several 1,2,3-triazoles have proven to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
- Method: The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
- Results: These compounds have shown significant potential in various fields .
-
Inhibition of Cancer Cell Proliferation
- Field: Cancer Research
- Application: Certain compounds, including 2 and 14, have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
- Method: The cytotoxic effects of these compounds were evaluated against normal cells (RPE-1) compared with doxorubicin .
- Results: The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells .
- Field: Agricultural Science
- Application: The calcineurin inhibitor tacrolimus has been used in combination with the commercial fungicides cyproconazole and hymexazol, as well as with two earlier reported novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines, against the fungi Aspergillus niger, Colletotrichum higginsianum, Fusarium oxysporum and the oomycete Phytophthora infestans .
- Method: When tacrolimus was added in a concentration range from 0.25 to 25 mg/L to the tested antifungals (at a fixed concentration of 25 or 50 mg/L), the inhibitory activities were distinctly enhanced .
- Results: Triazole derivative 5, (2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline), was revealed as a potent inhibitor of chitin deacetylases (CDA) of Aspergillus nidulans and A. niger .
Safety And Hazards
Future Directions
The future directions for “2-(1H-1,2,4-triazol-5-yl)aniline” and similar compounds could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMHNGVJCDTDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392546 | |
| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-5-yl)aniline | |
CAS RN |
6219-58-5 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminophenyl)-1H-1,3,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

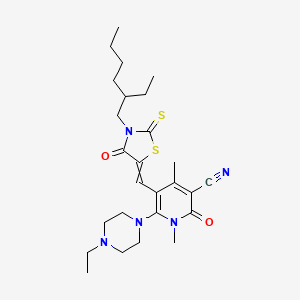
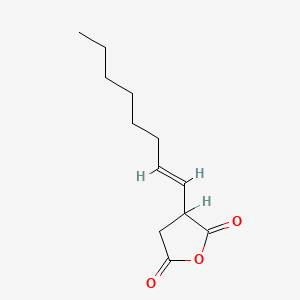
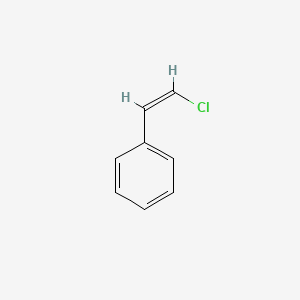
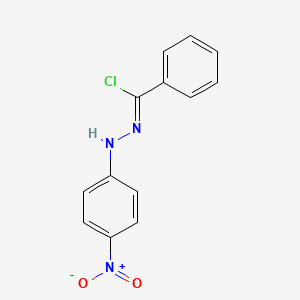
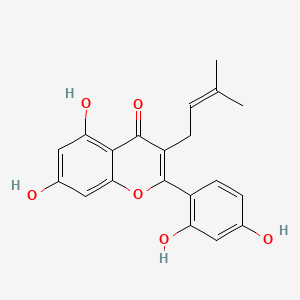
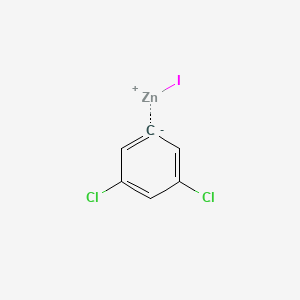
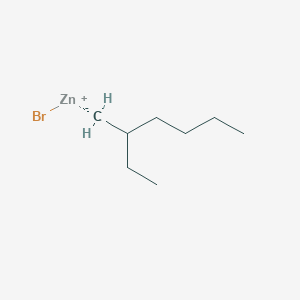
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)
